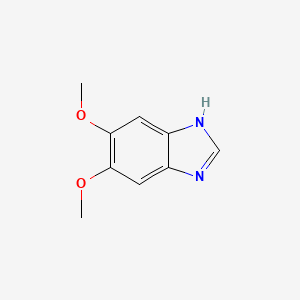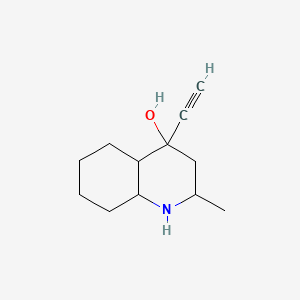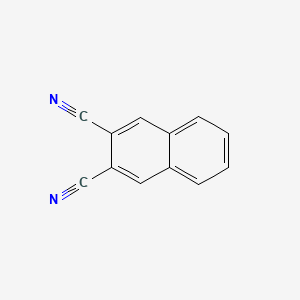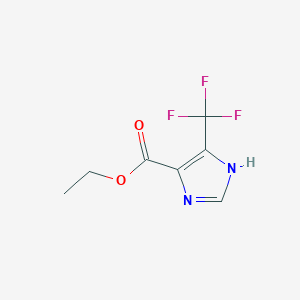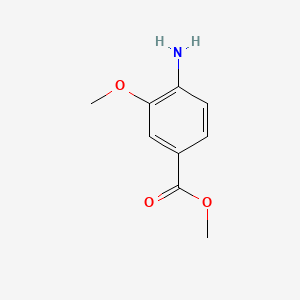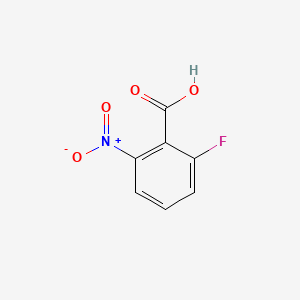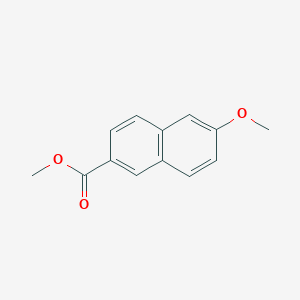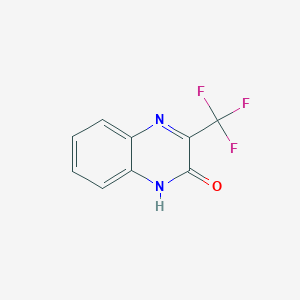
3-(三氟甲基)喹喔啉-2-醇
描述
3-(Trifluoromethyl)quinoxalin-2-ol is a chemical compound with the CAS Number: 58457-64-0. It has a molecular weight of 214.15 . It is a solid substance with a melting point between 248 - 249 degrees .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol has been achieved through various methods. One such method involves the trifluoromethylation of quinoxalin-2(1H)-ones with unactivated alkenes and Langlois’ reagent (CF3SO2Na) . Another method involves the visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)quinoxalin-2-ol is represented by the linear formula: C9H5F3N2O . The InChI Code for this compound is 1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H, (H,14,15) .Chemical Reactions Analysis
Quinoxaline derivatives, including 3-(Trifluoromethyl)quinoxalin-2-ol, have been involved in various chemical reactions. For instance, a direct C−H trifluoromethylation of quinoxalin-2 (1 H)-ones with sodium trifluoromethanesulfinate has been reported . Another study reported a visible-light induced C3-H trifluoromethylation of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinoxalin-2-ol is a solid substance with a melting point between 248 - 249 degrees . It has a molecular weight of 214.15 . The linear formula for this compound is C9H5F3N2O .科学研究应用
Medicinal Chemistry: Antitumor Activity
3-(Trifluoromethyl)quinoxalin-2-ol: derivatives have been synthesized and studied for their potential antitumor properties. These compounds have shown activity against various cancer cell lines, making them valuable for the development of new anticancer drugs .
Antimicrobial and Antibacterial Agents
The quinoxaline moiety is known to possess strong antimicrobial and antibacterial activities. The trifluoromethyl group in 3-(Trifluoromethyl)quinoxalin-2-ol may enhance these properties, leading to the development of new antibiotics that can combat resistant strains of bacteria .
Anti-HIV Agents
Some quinoxaline derivatives are recognized as potent inhibitors of HIV-1 reverse transcriptase. The incorporation of a trifluoromethyl group could lead to the creation of more effective anti-HIV medications, contributing to the fight against AIDS .
Diabetes Management
Compounds containing the 3-(Trifluoromethyl)quinoxalin-2-ol structure have been identified as having potential antidiabetic effects. This opens up possibilities for their use in managing diabetes through the modulation of biological pathways .
Anti-inflammatory Applications
The anti-inflammatory activity of 3-(Trifluoromethyl)quinoxalin-2-ol derivatives makes them candidates for the treatment of chronic inflammatory diseases. They could be used to develop new therapies that reduce inflammation and associated pain .
Synthesis of Complex Biologically Active Compounds
The trifluoromethyl group in 3-(Trifluoromethyl)quinoxalin-2-ol is of significant interest due to its ability to enhance the biological activity of molecules. This property is utilized in the synthesis of complex biologically active compounds for various therapeutic applications .
Green Chemistry Approaches
Recent research has focused on developing synthetic routes for quinoxaline derivatives that align with green chemistry principles. This includes cost-effective methods that minimize environmental impact, making the production of 3-(Trifluoromethyl)quinoxalin-2-ol derivatives more sustainable .
Neurological Disorders
Quinoxaline derivatives have been explored for their potential use in treating neurological disorders such as schizophrenia. The trifluoromethyl group could play a role in enhancing the efficacy of these compounds, leading to new treatments for these conditions .
安全和危害
未来方向
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-(Trifluoromethyl)quinoxalin-2-ol, has recently emerged as a modern sustainable protocol . This approach offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The development of more sustainable and cost-effective methods for the synthesis of quinoxaline derivatives is a promising future direction .
作用机制
Target of Action
Quinoxalines, the class of compounds to which 3-(trifluoromethyl)quinoxalin-2-ol belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that quinoxalines can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Quinoxalines are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxalines have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity, as well as other biological effects .
属性
IUPAC Name |
3-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346389 | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoromethyl)quinoxalin-2-ol | |
CAS RN |
58457-64-0 | |
| Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



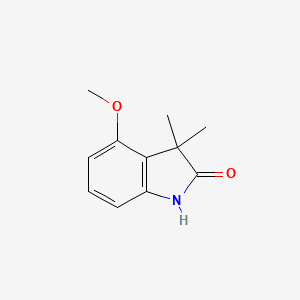
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)

